![molecular formula C42H66Br2O2S2 B13925047 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione is an organic compound known for its applications in organic photovoltaic (OPV) devices. It is a thienopyrrolodione (TPD) based electron acceptor material, widely used in the synthesis of low band gap polymers for various OPV devices, including bulk heterojunction solar cells .
準備方法
The synthesis of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves multiple steps, including substitution reactions, cyclization reactions, and oxidation reactions. The compound is typically prepared through organic synthesis methods, which require precise reaction conditions and the use of specific reagents . Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the desired purity and yield.
化学反応の分析
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications, including:
Organic Photovoltaics (OPV): It is used as an electron acceptor material in polymer solar cells, contributing to the development of efficient and stable OPV devices.
Organic Field-Effect Transistors (OFETs): The compound’s excellent electron-withdrawing capability makes it suitable for use in OFETs, enhancing their performance.
Optoelectronic Devices: Its unique photophysical properties make it valuable for various optoelectronic applications, including light-emitting diodes and photodetectors.
作用機序
The mechanism of action of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves its role as an electron acceptor material. The compound’s powerful electron-withdrawing capability allows it to effectively accept electrons from donor materials in OPV devices, facilitating charge separation and transport. This process enhances the overall efficiency of the devices .
類似化合物との比較
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione can be compared with other similar compounds, such as:
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another TPD-based electron acceptor material used in OPV applications.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A donor material used in the synthesis of terpolymers for OPV devices.
The uniqueness of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione lies in its specific molecular structure, which provides distinct photophysical properties and enhances the performance of OPV devices.
特性
分子式 |
C42H66Br2O2S2 |
|---|---|
分子量 |
826.9 g/mol |
IUPAC名 |
1,3-dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C42H66Br2O2S2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-35-36(40(46)38-37(39(35)45)41(43)48-42(38)44)34(47-33)30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChIキー |
LYTKWWZCVGWWCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)CC1=C2C(=C(S1)CC(CCCCCC)CCCCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


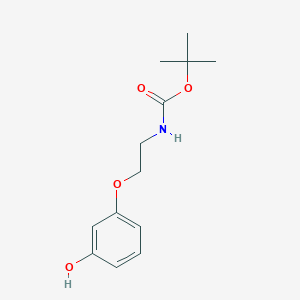
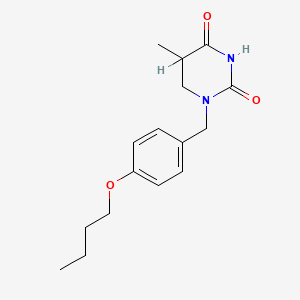

![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
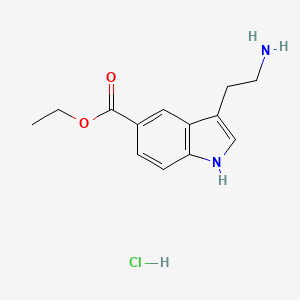
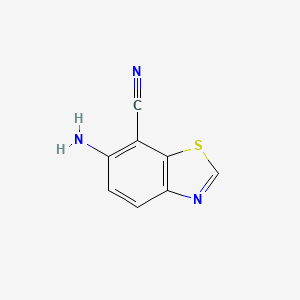
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
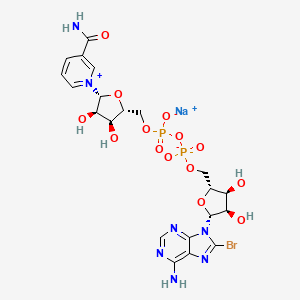
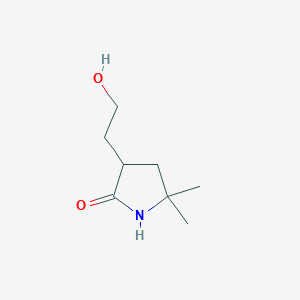
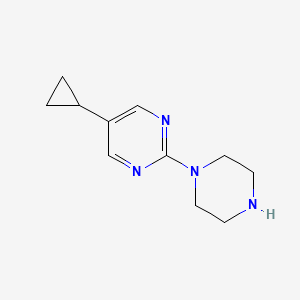
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
